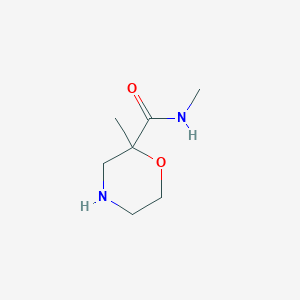

N,2-dimethylmorpholine-2-carboxamide

Description

Properties

IUPAC Name |

N,2-dimethylmorpholine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-7(6(10)8-2)5-9-3-4-11-7/h9H,3-5H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHYDLWKUQWPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

N,N-Dimethylmorpholine-2-carboxamide

N-(2-Chloroethyl)morpholine-4-carboxamide

Synthesized via a one-step reaction between morpholine and 2-chloroethyl isocyanate in diethyl ether, yielding a white precipitate. Crystallographic analysis confirmed four independent molecules in the asymmetric unit, linked by N–H⋯O hydrogen bonds .

4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide

Prepared by activating 4-(2-iodophenyl)quinoline-2-carboxylic acid with oxalyl chloride, followed by coupling with morpholine. The product was isolated as a yellow solid after silica column chromatography .

Physical and Chemical Properties

Q & A

Q. What are the optimal synthetic routes for N,2-dimethylmorpholine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer :

Synthesis typically involves stepwise functionalization of the morpholine core. A validated approach includes:- Step 1 : Reacting morpholine derivatives with chloroethyl isocyanate under anhydrous conditions (e.g., diethyl ether) to form the carboxamide backbone .

- Step 2 : Methylation at the N and 2-positions using methyl halides or dimethyl sulfate in the presence of a base (e.g., KCO) .

- Optimization : Temperature control (0–25°C), solvent selection (dichloromethane or ether), and catalytic agents (e.g., triethylamine) improve yield and purity. Continuous flow reactors enhance scalability .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry, with deuterated DMSO or CDCl as solvents .

- X-Ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. Refinement in non-centrosymmetric space groups (e.g., Cc) addresses disorder in asymmetric units .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- PubChem Data : Molecular descriptors (e.g., topological polar surface area, logP) are derived from computational models to predict absorption and metabolic stability .

- Molecular Docking : Software like AutoDock Vina assesses binding affinity to targets (e.g., enzymes or receptors) by simulating ligand-receptor interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for morpholine carboxamide derivatives?

- Methodological Answer :

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound analogs?

- Methodological Answer :

- Functional Group Modulation : Systematic substitution at the morpholine N or phenyl positions to assess impact on bioactivity .

- 3D-QSAR Modeling : Uses CoMFA or CoMSIA to correlate steric/electronic features with activity, guided by crystallographic data .

Q. How does conformational dynamics influence the biological interactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.